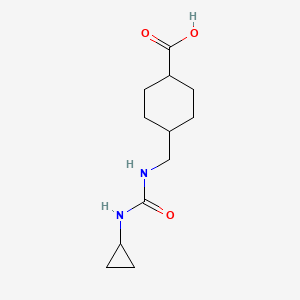
(1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (1r,4r)-4-((3-cyclopropyluréido)méthyl)cyclohexanecarboxylique est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines. Ce composé présente un cycle cyclohexane substitué par un groupe cyclopropyluréido et un groupe acide carboxylique, ce qui en fait un sujet intéressant pour la recherche chimique et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (1r,4r)-4-((3-cyclopropyluréido)méthyl)cyclohexanecarboxylique implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les coûts. Des techniques telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisées pour rationaliser le processus de production. De plus, des méthodes de purification telles que la cristallisation et la chromatographie sont utilisées pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (1r,4r)-4-((3-cyclopropyluréido)méthyl)cyclohexanecarboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool.
Substitution : Le groupe cyclopropyluréido peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs tels que les halogénoalcanes et les nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
L'acide (1r,4r)-4-((3-cyclopropyluréido)méthyl)cyclohexanecarboxylique a un large éventail d'applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé est utilisé dans des études liées à l'inhibition enzymatique et aux interactions protéiques.
Industrie : Le composé est utilisé dans la production de produits chimiques de spécialité et de matériaux avancés.
Mécanisme d'action
Le mécanisme d'action de l'acide (1r,4r)-4-((3-cyclopropyluréido)méthyl)cyclohexanecarboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe cyclopropyluréido est connu pour former de fortes liaisons hydrogène avec les protéines cibles, ce qui conduit à l'inhibition ou à la modulation de leur activité. Cette interaction peut affecter diverses voies biochimiques, ce qui rend le composé utile dans les applications thérapeutiques.
Mécanisme D'action
The mechanism of action of (1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylureido group is known to form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications.
Propriétés
Formule moléculaire |
C12H20N2O3 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
4-[(cyclopropylcarbamoylamino)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c15-11(16)9-3-1-8(2-4-9)7-13-12(17)14-10-5-6-10/h8-10H,1-7H2,(H,15,16)(H2,13,14,17) |
Clé InChI |
IPEHHXLLTNDFSA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CNC(=O)NC2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)


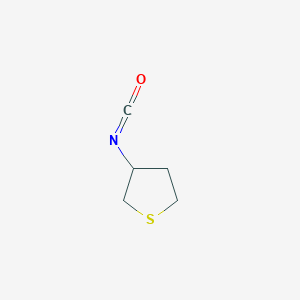
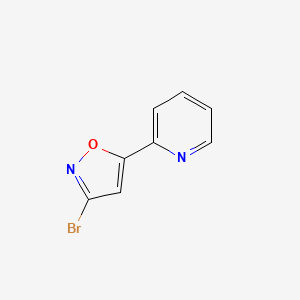
![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)

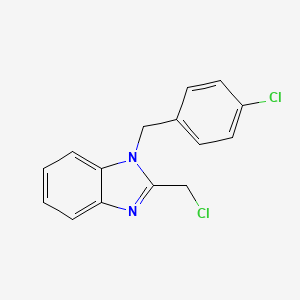


![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)
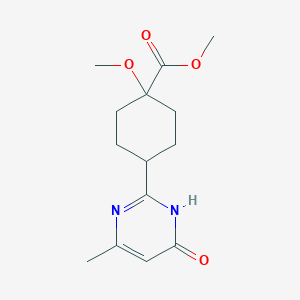
![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)
